

Eicosanoyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Eicosanoyl chloride*

Cat. No.: *B3052302*

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An In-depth Technical Guide to Eicosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **eicosanoyl chloride**, a reactive long-chain acyl chloride utilized as a key intermediate in organic synthesis. Its high reactivity makes it a valuable reagent for the introduction of the eicosanoyl group into various molecules, a critical step in the synthesis of complex lipids and pharmacologically active compounds.

Core Data Presentation

The physical and chemical properties of **eicosanoyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	40140-09-8	[1] [2]
Molecular Formula	C ₂₀ H ₃₉ ClO	[1] [2]
Molecular Weight	330.98 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Odor	Pungent	
Purity	>99%	
Solubility	Soluble in organic solvents	
Storage	Room temperature, protect from moisture	

Experimental Protocols

Due to its reactivity, particularly its sensitivity to moisture, handling and reactions involving **eicosanoyl chloride** require an inert atmosphere and anhydrous conditions. Below are representative experimental protocols for its synthesis and a common application in acylation.

1. General Synthesis of **Eicosanoyl Chloride** from Eicosanoic Acid

This protocol is a standard method for preparing acyl chlorides from their corresponding carboxylic acids using oxalyl chloride.

- Materials:

- Eicosanoic acid
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Nitrogen or Argon gas supply

- Round-bottom flask, condenser, magnetic stirrer, and heating mantle
- Procedure:
 - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add eicosanoic acid.
 - Add anhydrous dichloromethane to dissolve the acid.
 - Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.
 - Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂ and CO) should be observed.
 - Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently heated if necessary to ensure completion.
 - Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
 - The resulting crude **eicosanoyl chloride** is typically used in the next step without further purification.

2. Amide Synthesis via Acylation of a Primary Amine

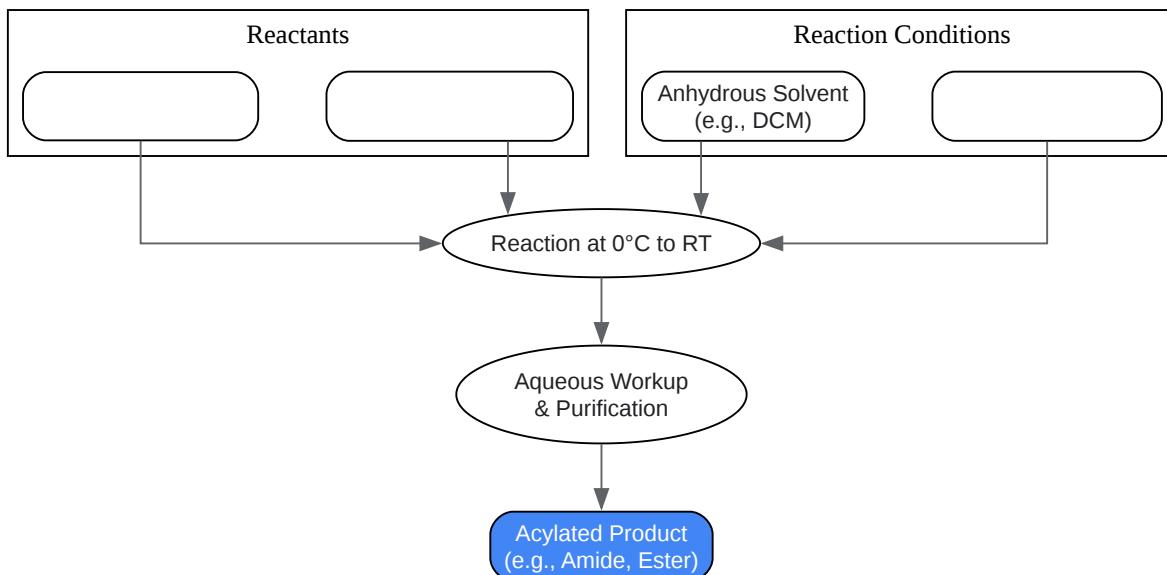
This protocol details the reaction of **eicosanoyl chloride** with a primary amine to form an N-eicosanoyl amide, a common reaction in the synthesis of bioactive lipids.

- Materials:
 - **Eicosanoyl chloride**
 - Primary amine
 - Anhydrous dichloromethane (DCM) or other aprotic solvent
 - Triethylamine or pyridine (as a base)

- Nitrogen or Argon gas supply
- Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
- Procedure:
 - In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Dissolve the crude **eicosanoyl chloride** in anhydrous DCM and add it to a dropping funnel.
 - Add the **eicosanoyl chloride** solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
 - Purify the crude product by column chromatography or recrystallization as needed.

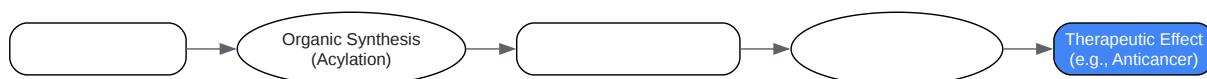
Visualizations

Diagram 1: General Workflow for Acylation

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Caption: Workflow for a typical acylation reaction using **eicosanoyl chloride**.

Diagram 2: Role in Drug Discovery

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Caption: Logical pathway from **eicosanoyl chloride** to a therapeutic application.

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References

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